molecular formula C29H38O9Si B12063026 Oxane, 3,4,5-triacetoxy-2-(tert-butyl)diphenylsiloxymethyl-6-methoxy-

Oxane, 3,4,5-triacetoxy-2-(tert-butyl)diphenylsiloxymethyl-6-methoxy-

Cat. No.: B12063026
M. Wt: 558.7 g/mol
InChI Key: YEJYGCSQLCXHSL-UHFFFAOYSA-N
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Description

Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside: is a complex organic compound that belongs to the class of glycosides. This compound is characterized by the presence of a glucopyranoside core, which is modified with various protective groups, including tert-butyldiphenylsilyl and acetyl groups. These modifications are often employed in synthetic chemistry to protect specific functional groups during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using acetyl groups. This is achieved by reacting the glucopyranoside with acetic anhydride in the presence of a catalyst such as pyridine.

    Introduction of the Silyl Group: The tert-butyldiphenylsilyl group is introduced by reacting the partially protected glucopyranoside with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.

    Methylation: The final step involves the methylation of the glucopyranoside, which is typically achieved using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods: While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups if they are deprotected.

    Reduction: Reduction reactions can target the acetyl groups, converting them back to hydroxyl groups.

    Substitution: The silyl and acetyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic or basic conditions can facilitate the removal of protective groups, allowing for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the glucopyranoside.

    Reduction: Deprotected glucopyranoside with free hydroxyl groups.

    Substitution: Glucopyranoside derivatives with different protective or functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in carbohydrate chemistry.

Biology:

    Glycosylation Studies: It serves as a model compound for studying glycosylation processes, which are crucial in various biological functions.

Medicine:

    Drug Development: The compound is used in the development of glycosylated drugs, which can have improved pharmacokinetic properties.

Industry:

    Biochemical Assays: It is employed in various biochemical assays to study enzyme activities and other biochemical processes.

Mechanism of Action

The mechanism of action of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside is primarily related to its role as a protective group in synthetic chemistry. The tert-butyldiphenylsilyl and acetyl groups protect specific hydroxyl groups on the glucopyranoside, preventing unwanted reactions during multi-step synthesis processes. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules.

Comparison with Similar Compounds

  • Methyl-6-O-(tert.-butyldiphenylsilyl)-alpha-D-galactopyranoside
  • Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside
  • Methyl-6-O-(tert.-butyldiphenylsilyl)-beta-D-glucopyranoside

Comparison:

  • Methyl-6-O-(tert.-butyldiphenylsilyl)-alpha-D-galactopyranoside: Similar in structure but differs in the sugar moiety (galactopyranoside vs. glucopyranoside).
  • Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-pivaloyl-alpha-D-glucopyranoside: Similar protective groups but uses pivaloyl groups instead of acetyl groups.
  • Methyl-6-O-(tert.-butyldiphenylsilyl)-beta-D-glucopyranoside: Similar structure but differs in the anomeric configuration (beta vs. alpha).

The uniqueness of Methyl-6-O-(tert.-butyldiphenylsilyl)-2,3,4-tri-O-acetyl-alpha-D-glucopyranoside lies in its specific combination of protective groups and its alpha anomeric configuration, making it particularly useful in certain synthetic applications.

Properties

Molecular Formula

C29H38O9Si

Molecular Weight

558.7 g/mol

IUPAC Name

[4,5-diacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-6-methoxyoxan-3-yl] acetate

InChI

InChI=1S/C29H38O9Si/c1-19(30)35-25-24(38-28(33-7)27(37-21(3)32)26(25)36-20(2)31)18-34-39(29(4,5)6,22-14-10-8-11-15-22)23-16-12-9-13-17-23/h8-17,24-28H,18H2,1-7H3

InChI Key

YEJYGCSQLCXHSL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC)CO[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C

Origin of Product

United States

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